[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid 2-[(8-methyl-2-oxo-4-phenyl-1-benzopyran-7-yl)oxy]acetic acid is a neoflavonoid.
Brand Name: Vulcanchem
CAS No.: 307547-34-8
VCID: VC7183701
InChI: InChI=1S/C18H14O5/c1-11-15(22-10-16(19)20)8-7-13-14(9-17(21)23-18(11)13)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20)
SMILES: CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)O
Molecular Formula: C18H14O5
Molecular Weight: 310.305

[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid

CAS No.: 307547-34-8

Cat. No.: VC7183701

Molecular Formula: C18H14O5

Molecular Weight: 310.305

* For research use only. Not for human or veterinary use.

[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid - 307547-34-8

Specification

CAS No. 307547-34-8
Molecular Formula C18H14O5
Molecular Weight 310.305
IUPAC Name 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetic acid
Standard InChI InChI=1S/C18H14O5/c1-11-15(22-10-16(19)20)8-7-13-14(9-17(21)23-18(11)13)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20)
Standard InChI Key WBGUFVKWKXBGGO-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetic acid, reflects its hybrid structure combining a chromen-2-one core with phenyl and methyl substituents and an acetic acid side chain. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₈H₁₄O₅
Molecular Weight310.305 g/mol
SMILESCC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)O
InChIKeyWBGUFVKWKXBGGO-UHFFFAOYSA-N
Hazard ClassificationIrritant

The chromen-2-one moiety (a benzopyran derivative) contributes to its planar aromatic system, while the acetic acid group enhances solubility in polar solvents and enables derivatization . The methyl group at position 8 and phenyl ring at position 4 introduce steric bulk, likely influencing intermolecular interactions and crystalline packing.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are critical for confirming its structure. The 1H^1H NMR spectrum would reveal:

  • Aromatic protons: Signals between δ 6.5–8.0 ppm for the chromene and phenyl rings.

  • Methyl group: A singlet near δ 2.4 ppm for the C8-methyl.

  • Acetic acid protons: A characteristic triplet for the methylene group (δ 4.2–4.5 ppm) and a broad peak for the carboxylic acid (δ 12–13 ppm).

High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 310.2998 (calculated for C₁₈H₁₄O₅).

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Chromene Core Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions yields the chromen-2-one scaffold.

  • Etherification: Reaction of the 7-hydroxy group with chloroacetic acid introduces the acetic acid side chain.

  • Functionalization: Friedel-Crafts alkylation or Suzuki coupling adds the phenyl group at position 4.

A representative reaction sequence is:

Resorcinol derivativeβ-keto ester, H⁺Chromen-2-oneClCH₂COOH, base7-Oxyacetic acidPh-B(OH)₂, Pd catalyst4-Phenyl derivative\text{Resorcinol derivative} \xrightarrow{\text{β-keto ester, H⁺}} \text{Chromen-2-one} \xrightarrow{\text{ClCH₂COOH, base}} \text{7-Oxyacetic acid} \xrightarrow{\text{Ph-B(OH)₂, Pd catalyst}} \text{4-Phenyl derivative}

Optimization focuses on improving yield (currently unreported) and minimizing byproducts like regioisomers.

Purification and Analysis

Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, followed by recrystallization from ethanol . Purity is assessed via HPLC (>95% purity), though exact chromatographic conditions remain undisclosed.

Physicochemical Properties

Solubility and Stability

Data gaps exist for solubility in common solvents, but structural analogs suggest:

  • Polar solvents: Moderate solubility in DMSO or methanol .

  • Aqueous solubility: Limited due to the hydrophobic phenyl group.
    Stability studies are absent, but the conjugated chromene system may confer photostability.

Thermal Behavior

Differential Scanning Calorimetry (DSC) would likely show a melting point above 200°C, consistent with rigid aromatic systems . Thermal decomposition kinetics remain uncharacterized.

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

Comparative analysis with analogs reveals:

  • C8-methyl: Enhances metabolic stability by reducing cytochrome P450 oxidation.

  • 4-Phenyl group: Improves binding to hydrophobic enzyme pockets.

  • Acetic acid side chain: Facilitates salt formation for improved bioavailability .

Applications and Industrial Relevance

Pharmaceutical Development

Potential uses include:

  • Lead compound: For designing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.

  • Prodrug synthesis: Esterification of the carboxylic acid group to enhance membrane permeability.

Agrochemical Research

The chromene core’s photostability makes it a candidate for:

  • Herbicides: Disruption of plant cell wall synthesis via acetolactate synthase inhibition.

  • Insect growth regulators: Interference with chitin biosynthesis in arthropods.

Future Research Directions

  • Solubility enhancement: Co-crystallization with cyclodextrins or salt formation.

  • Mechanistic studies: Target identification via proteomics or molecular docking.

  • Process optimization: Green chemistry approaches to reduce synthetic steps .

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